molecular formula C6H6IN5 B1529650 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 862729-12-2

4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B1529650
CAS RN: 862729-12-2
M. Wt: 275.05 g/mol
InChI Key: XDRBSXBQEOQZKM-UHFFFAOYSA-N
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Description

“4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of pyrazolo[3,4-D]pyrimidine, a class of compounds that have been investigated for their inhibitory effects on certain types of kinases .


Synthesis Analysis

The synthesis of pyrazolo[3,4-D]pyrimidine derivatives, including “4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine”, often involves scaffold hopping and computer-aided drug design . The specific synthesis process can vary depending on the desired derivatives and the starting materials .


Molecular Structure Analysis

The molecular formula of “4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine” is C6H6IN5 . The structure consists of a pyrazolo[3,4-D]pyrimidine ring system, which is a pyrazole ring fused to a pyrimidine ring .


Physical And Chemical Properties Analysis

The molecular weight of “4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine” is 275.05 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which include 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine, have been extensively studied for their biomedical applications . They have been used in the synthesis of a wide range of pharmaceutical compounds due to their close similarity with the purine bases adenine and guanine .

Anticancer Activity

Several pyrazolo[3,4-d]pyrimidine structures, including 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine, have shown promising anticancer activity. They have been found to inhibit key enzymes involved in cancer progression . In fact, a series of new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated against leukemia cell lines, showing good in vitro anti-proliferative activities .

Antimicrobial Activity

The pyrazolopyrimidine moiety, which includes 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine, has been used in the design of many pharmaceutical compounds with antimicrobial properties .

Antidiabetic Activity

Compounds with the pyrazolopyrimidine structure have been studied for their potential antidiabetic effects .

Anti-Alzheimer’s Disease Activity

Research has also explored the use of pyrazolopyrimidine compounds in the treatment of Alzheimer’s disease .

Anti-Inflammatory Activity

Pyrazolopyrimidine compounds have been investigated for their anti-inflammatory properties .

Antioxidant Applications

In addition to the above applications, pyrazolopyrimidine compounds have been studied for their antioxidant properties .

Future Directions

The future directions for the research and development of “4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine” and its derivatives could involve further exploration of their potential as kinase inhibitors . This could include more detailed investigations into their mechanisms of action, optimization of their synthesis processes, and comprehensive evaluation of their safety profiles.

properties

IUPAC Name

3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRBSXBQEOQZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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